![molecular formula C16H14N4O3S2 B2743201 (4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 897473-90-4](/img/structure/B2743201.png)
(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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Description
(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study focused on the synthesis and antimicrobial activity of new pyridine derivatives, including analogs related to the target compound. These derivatives exhibited variable and modest antimicrobial activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Antitumor Activity
Another research explored the antitumor activity of compounds structurally similar to the specified chemical. The compounds demonstrated inhibitory effects on the growth of various cancer cell lines, particularly leukemia (HL-60), non-small lung cancer (HOP-92), and renal cancer (ACHN) (Bhole & Bhusari, 2011).
Corrosion Inhibition
Research on the inhibitive effect of organic inhibitors on the corrosion of mild steel in acidic medium introduced compounds with a related structure to the target compound. These inhibitors showed significant increases in inhibition efficiency, suggesting potential applications in corrosion prevention (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Synthesis and Biological Activity
A series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives were synthesized and screened for in vitro anti-bacterial activity. Most compounds showed moderate to good antimicrobial activity, highlighting their potential as antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Anti-Mycobacterial Chemotypes
Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones were identified as new anti-mycobacterial chemotypes, with some compounds displaying significant potential against Mycobacterium tuberculosis H37Rv strain. This discovery underscores their promise as novel treatments for tuberculosis (Pancholia et al., 2016).
Synthesis and Docking Studies
Research on the synthesis, spectral characterization, DFT, and docking studies of related compounds aimed at understanding their antibacterial activity. The studies provided insights into the structural basis for the activity and potential application in designing new antibacterial agents (Shahana & Yardily, 2020).
properties
IUPAC Name |
[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S2/c21-15(13-2-1-9-24-13)18-5-7-19(8-6-18)16-17-12-4-3-11(20(22)23)10-14(12)25-16/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTKJMLHXDBDDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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